Tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate
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Overview
Description
Tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a pyrazole ring system
Preparation Methods
The synthesis of Tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrazole ring system can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bromine, hydrazine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate can be compared with other pyrazole derivatives, such as:
4-Bromopyrazole: Similar in structure but lacks the tert-butyl group.
3-Bromopropoxy-tert-butyldimethylsilane: Contains a similar bromine and tert-butyl group but differs in the overall structure.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate: Shares the tert-butyl group but has a different core structure .
Properties
CAS No. |
1393539-88-2 |
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Molecular Formula |
C11H16BrN3O2 |
Molecular Weight |
302.17 g/mol |
IUPAC Name |
tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-5-7-8(6-15)14(4)13-9(7)12/h5-6H2,1-4H3 |
InChI Key |
LMSLWLVRFLZHLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2Br)C |
Origin of Product |
United States |
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